1-Fluoro-5-(3-(trifluoromethyl)phenyl)naphthalene
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Overview
Description
1-Fluoro-5-(3-(trifluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4 This compound is characterized by the presence of a naphthalene ring substituted with a fluoro group and a trifluoromethylphenyl group
Preparation Methods
The synthesis of 1-Fluoro-5-(3-(trifluoromethyl)phenyl)naphthalene typically involves the following steps:
Lithiation and Electrophilic Trapping: The functionalization of the naphthalene ring can be achieved through lithiation followed by trapping with electrophiles.
Suzuki-Miyaura Coupling: This method involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.
Chemical Reactions Analysis
1-Fluoro-5-(3-(trifluoromethyl)phenyl)naphthalene undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluoro group.
Oxidation and Reduction:
Cross-Coupling Reactions: The compound is a candidate for Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-5-(3-(trifluoromethyl)phenyl)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Fluoro-5-(3-(trifluoromethyl)phenyl)naphthalene exerts its effects is not well-documented. its chemical structure suggests that it may interact with various molecular targets through aromatic interactions and hydrogen bonding. The pathways involved would depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
1-Fluoro-5-(3-(trifluoromethyl)phenyl)naphthalene can be compared with other similar compounds such as:
3-Fluoro-5-(trifluoromethyl)phenylboronic acid: Used in similar synthetic applications.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Extensively used in promoting organic transformations.
1-Phenylsulfonamide-3-Trifluoromethyl-5-Parabromophenylpyrazole: Belongs to the class of phenylpyrazoles and is used in various chemical applications.
Properties
Molecular Formula |
C17H10F4 |
---|---|
Molecular Weight |
290.25 g/mol |
IUPAC Name |
1-fluoro-5-[3-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4/c18-16-9-3-7-14-13(6-2-8-15(14)16)11-4-1-5-12(10-11)17(19,20)21/h1-10H |
InChI Key |
HTPLEEUPAUBGTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CC3=C2C=CC=C3F |
Origin of Product |
United States |
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